Exatecan-amide-bicyclo[1.1.1]pentan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ol involves the functionalization of the bicyclo[1.1.1]pentane core. The reaction conditions often require the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Exatecan-amide-bicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be used for further research and development .
Scientific Research Applications
Exatecan-amide-bicyclo[1.1.1]pentan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Employed in the development of antibody-drug conjugates for cancer therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Exatecan-amide-bicyclo[1.1.1]pentan-1-ol involves its interaction with topoisomerase enzymes, which are crucial for DNA replication and repair . By inhibiting these enzymes, the compound induces DNA damage and cell death in tumor cells . This makes it an effective agent in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Exatecan: The parent compound, known for its anti-tumor activity.
Bicyclo[1.1.1]pentane derivatives: Other derivatives with similar structural features and biological activities.
Uniqueness
Exatecan-amide-bicyclo[1.1.1]pentan-1-ol stands out due to its unique combination of the exatecan moiety and the bicyclo[1.1.1]pentane core. This structure provides enhanced stability and specificity in targeting tumor cells, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C30H28FN3O6 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-3-hydroxybicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C30H28FN3O6/c1-3-30(39)17-6-21-24-15(8-34(21)25(35)16(17)9-40-27(30)37)23-19(33-26(36)28-10-29(38,11-28)12-28)5-4-14-13(2)18(31)7-20(32-24)22(14)23/h6-7,19,38-39H,3-5,8-12H2,1-2H3,(H,33,36)/t19-,28?,29?,30-/m0/s1 |
InChI Key |
CMOSLGSHFWDOOX-QKZKXOKASA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)O)O |
Origin of Product |
United States |
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